molecular formula C7H9F4NO3S B055701 L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)- CAS No. 119018-04-1

L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)-

Cat. No. B055701
M. Wt: 263.21 g/mol
InChI Key: WTKFIVHIYDNBBD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)- is a fluorinated cysteine derivative that has gained attention in recent years due to its potential applications in various fields of science. This compound has been synthesized using different methods, and studies have shown that it possesses unique biochemical and physiological effects that make it suitable for use in scientific research.

Mechanism Of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)- is not fully understood. However, studies have shown that this compound is capable of scavenging free radicals and reducing oxidative stress in cells. It is also believed to modulate various signaling pathways that are involved in inflammation and cell proliferation.

Biochemical And Physiological Effects

L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)- has been shown to possess unique biochemical and physiological effects that make it suitable for use in scientific research. Studies have shown that this compound is capable of inducing apoptosis in cancer cells, reducing inflammation, and protecting cells from oxidative damage. It has also been shown to enhance the immune system and improve cardiovascular health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)- in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of using this compound is its relatively high cost compared to other commonly used laboratory reagents.

Future Directions

There are several future directions for the use of L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)- in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has also shown potential as a diagnostic tool for the detection of certain diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)- can be achieved using several methods. One of the most common methods involves the reaction of L-cysteine with tetrafluoroethanol in the presence of acetic anhydride. This method yields a high purity product that is suitable for use in scientific research.

Scientific Research Applications

L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)- has been extensively studied for its potential applications in various fields of science. One of the most promising areas of application is in the field of medicinal chemistry. Studies have shown that this compound possesses potent antioxidant and anti-inflammatory properties that make it suitable for use in the treatment of various diseases.

properties

CAS RN

119018-04-1

Product Name

L-Cysteine, N-acetyl-S-(1,1,2,2-tetrafluoroethyl)-

Molecular Formula

C7H9F4NO3S

Molecular Weight

263.21 g/mol

IUPAC Name

(2R)-2-acetamido-3-(1,1,2,2-tetrafluoroethylsulfanyl)propanoic acid

InChI

InChI=1S/C7H9F4NO3S/c1-3(13)12-4(5(14)15)2-16-7(10,11)6(8)9/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1

InChI Key

WTKFIVHIYDNBBD-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(C(F)F)(F)F)C(=O)O

SMILES

CC(=O)NC(CSC(C(F)F)(F)F)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C(F)F)(F)F)C(=O)O

synonyms

N-acetyl-S-(1,1,2,2-tetrafluoroethyl)-1-cysteine
TFE-NAC

Origin of Product

United States

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